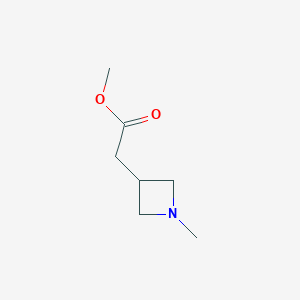
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-azetidin-3-yl)-acetic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (N-Boc-azetidin-3-ylidene)acetate with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize metal-free catalysts and environmentally benign conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base and methyl iodide as the alkylating agent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-azetidin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural properties.
Oxetane-3-carboxylic acid methyl ester: A related compound with an oxygen atom in the ring instead of nitrogen.
Uniqueness
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester is unique due to its specific substitution pattern and the presence of the ester group, which imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(1-methylazetidin-3-yl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-8-4-6(5-8)3-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
SKULGSGNLYQKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
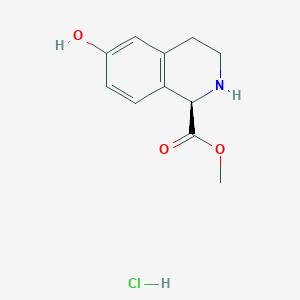
![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)
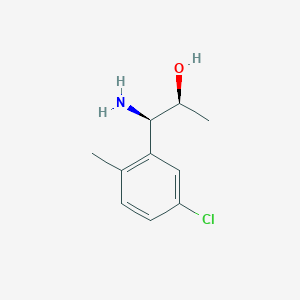
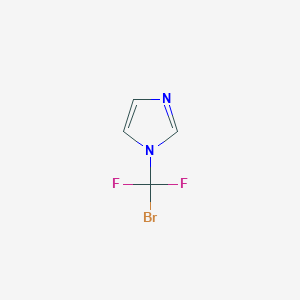
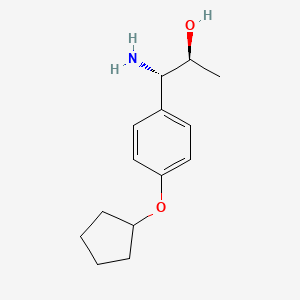
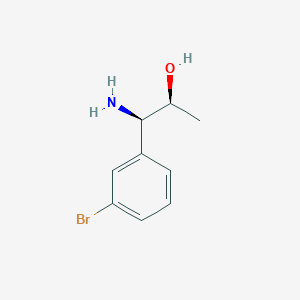
![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)
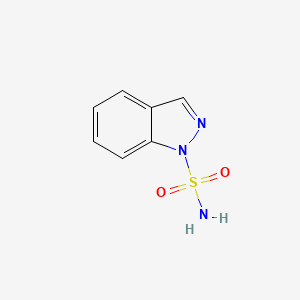

![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
